4-((1-Methyl-1H-pyrazol-4-yl)methyl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((1-Methyl-1H-pyrazol-4-yl)methyl)benzaldehyde is an organic compound with the molecular formula C12H12N2O It is characterized by the presence of a benzaldehyde group attached to a pyrazole ring through a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-Methyl-1H-pyrazol-4-yl)methyl)benzaldehyde typically involves the reaction of 4-formylbenzoic acid with 1-methyl-1H-pyrazole in the presence of a suitable catalyst. One common method involves the use of a palladium-catalyzed coupling reaction. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and bases like potassium carbonate (K2CO3) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-((1-Methyl-1H-pyrazol-4-yl)methyl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The benzaldehyde group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under appropriate conditions.
Major Products Formed
Oxidation: 4-((1-Methyl-1H-pyrazol-4-yl)methyl)benzoic acid.
Reduction: 4-((1-Methyl-1H-pyrazol-4-yl)methyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-((1-Methyl-1H-pyrazol-4-yl)methyl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-((1-Methyl-1H-pyrazol-4-yl)methyl)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The pyrazole ring may also interact with various biological pathways, contributing to its overall biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(1H-Pyrazol-4-yl)benzaldehyde: Similar structure but lacks the methyl group on the pyrazole ring.
4-((1-Methyl-1H-pyrazol-4-yl)methyl)benzoic acid: Oxidized form of the compound.
4-((1-Methyl-1H-pyrazol-4-yl)methyl)benzyl alcohol: Reduced form of the compound.
Uniqueness
4-((1-Methyl-1H-pyrazol-4-yl)methyl)benzaldehyde is unique due to the presence of both the pyrazole ring and the benzaldehyde group, which confer distinct chemical reactivity and potential biological activity. The methylene bridge connecting these two functional groups also adds to its uniqueness by influencing its overall molecular conformation and interactions.
Properties
IUPAC Name |
4-[(1-methylpyrazol-4-yl)methyl]benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-14-8-12(7-13-14)6-10-2-4-11(9-15)5-3-10/h2-5,7-9H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVRDHYGCUOIUJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CC2=CC=C(C=C2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.